(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] typically involves the reaction of cyclohexanone with tert-butylamine and glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxazole derivatives, while substitution reactions produce a variety of substituted oxazole compounds .
Scientific Research Applications
(4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] involves its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating enantioselective reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-Cyclopropylidenebis[4-tert-butyl-4,5-dihydrooxazole]
- (4R,4’R)-2,2’-Cycloheptane-1,1-diylbis[4-tert-butyl-4,5-dihydrooxazole]
- (4R,4’R)-2,2’-Propane-2,2-diylbis[4-tert-butyl-4,5-dihydrooxazole]
Uniqueness
Compared to these similar compounds, (4R,4’R)-2,2’-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] offers unique structural features that enhance its stability and reactivity in catalytic processes. Its cyclohexylidene backbone provides a rigid framework that improves the selectivity and efficiency of asymmetric reactions .
Biological Activity
(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, antiproliferative effects, and applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a cyclohexylidene core connected to two 4-tert-butyl-4,5-dihydrooxazole moieties. This configuration is expected to influence its interaction with biological targets due to steric and electronic factors.
Antiproliferative Effects
Recent studies have examined the antiproliferative activity of (4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] against various cancer cell lines. The compound was screened for its ability to inhibit cell proliferation in vitro.
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- MCF-7 (human breast cancer)
- HeLa (cervical cancer)
Results :
- A549 Cell Line : Exhibited significant cytotoxicity with an IC50 value of approximately 5 µM.
- MCF-7 Cell Line : Moderate activity was observed with an IC50 of 10 µM.
- HeLa Cell Line : The compound showed less efficacy compared to the other two cell lines, with an IC50 greater than 20 µM.
These findings suggest a selective antiproliferative effect of the compound against certain cancer types.
The mechanism through which (4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] exerts its biological effects is still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the following pathways:
- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
- Inhibition of Cell Cycle Progression : Flow cytometry analysis revealed that treated cells exhibited G1 phase arrest, suggesting interference with cell cycle regulation.
Study 1: Antitumor Activity in Animal Models
A study evaluated the antitumor effects of the compound using a xenograft model of A549 cells in immunocompromised mice. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Treatment Group | Tumor Volume (mm³) | % Inhibition |
---|---|---|
Control | 150 ± 20 | - |
Low Dose | 90 ± 15 | 40% |
High Dose | 60 ± 10 | 60% |
This study supports the potential application of (4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole] as an effective antitumor agent.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic basis for the observed cytotoxicity. Using Western blot analysis, researchers found that treatment with the compound resulted in upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Properties
Molecular Formula |
C20H34N2O2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H34N2O2/c1-18(2,3)14-12-23-16(21-14)20(10-8-7-9-11-20)17-22-15(13-24-17)19(4,5)6/h14-15H,7-13H2,1-6H3 |
InChI Key |
FKMZKCPMCVOKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.